molecular formula C9H7Cl2N B2503030 2,5-Dichloro-7,8-dihydroquinoline CAS No. 1092287-26-7

2,5-Dichloro-7,8-dihydroquinoline

Cat. No.: B2503030
CAS No.: 1092287-26-7
M. Wt: 200.06
InChI Key: MABZTGKFHCYPCB-UHFFFAOYSA-N
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Description

2,5-Dichloro-7,8-dihydroquinoline ( 1092287-26-7) is a chlorinated dihydroquinoline derivative that serves as a versatile and valuable building block in organic synthesis and drug discovery . Its molecular structure features a partially saturated quinoline core enhanced by chlorine substituents at the 2- and 5-positions, a configuration known to improve compound stability and electrophilic properties, thereby facilitating further functionalization . This rigid yet modifiable framework is particularly valuable for structure-activity relationship (SAR) studies in medicinal chemistry . Researchers utilize this compound as a key intermediate in the development of biologically active molecules, with published applications in the exploration of potential antimicrobial and anticancer agents . The compound's reactivity and selectivity make it a suitable candidate for controlled reactions under standard laboratory conditions. As with all chemicals of this nature, appropriate safety precautions must be observed due to its halogenated nature . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,5-dichloro-7,8-dihydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h2,4-5H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABZTGKFHCYPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=N2)Cl)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-7,8-dihydroquinoline typically involves the chlorination of 7,8-dihydroquinoline. One common method is the reaction of 7,8-dihydroquinoline with chlorine gas in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective chlorination at the 2 and 5 positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-7,8-dihydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound to its fully hydrogenated form.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Fully hydrogenated quinoline.

    Substitution: Substituted quinoline derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,5-Dichloro-7,8-dihydroquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-7,8-dihydroquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit bacterial DNA synthesis by targeting DNA gyrase or topoisomerase enzymes, leading to bacterial cell death.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2,5-Dichloro-7,8-dihydroquinoline with structurally related compounds:

Compound Name CAS Number Molecular Formula Substituents/Functional Groups Physical State Key Features
This compound 1092287-26-7 $ \text{C}9\text{H}7\text{Cl}_2\text{N} $ Cl (2,5), dihydro (7,8) Not reported Partially hydrogenated quinoline
7,8-Dichloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid 300675-28-9 $ \text{C}{10}\text{H}5\text{Cl}2\text{NO}3 $ Cl (7,8), ketone (4), carboxylic acid (3) Crystalline solid Oxo and carboxylic acid groups enhance polarity
5-Amino-8-hydroxyquinoline dihydrochloride Multiple (see synonyms) $ \text{C}9\text{H}9\text{Cl}2\text{N}2\text{O} $ NH$_2$ (5), OH (8), dihydrochloride salt Solid (salt) Hydrophilic due to amino/hydroxyl groups
Chloranilic acid (2,5-Dichloro-3,6-dihydroxy-1,4-benzoquinone) 87-88-7 $ \text{C}6\text{H}2\text{Cl}2\text{O}4 $ Cl (2,5), OH (3,6), quinone structure Crystalline Strongly acidic, redox-active

Key Differences and Implications

Substituent Positioning and Electronic Effects: The 2,5-dichloro substitution in the main compound contrasts with 7,8-dichloro positioning in 7,8-Dichloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. 5-Amino-8-hydroxyquinoline dihydrochloride lacks chlorine but features polar amino and hydroxyl groups, making it water-soluble (as a salt) and suitable for biological applications like metal chelation .

Functional Group Diversity: Carboxylic acid and ketone groups in 7,8-Dichloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid increase polarity, favoring solubility in polar solvents. In contrast, the main compound’s non-polar Cl substituents may enhance lipid solubility, impacting pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,5-Dichloro-7,8-dihydroquinoline, and what methodological considerations are critical for reproducibility?

  • Answer : The synthesis typically involves cyclization reactions using phosphorus oxychloride (POCl₃) as a catalyst. For example, anthranilic acid derivatives can react with cyclic ketones (e.g., cyclopentanone) under reflux conditions in POCl₃ to form the dihydroquinoline core. Post-synthetic chlorination steps at specific positions (2 and 5) require careful temperature control (e.g., 80–100°C) to avoid overhalogenation. Purification via recrystallization or column chromatography is essential to achieve >95% purity .

Q. How is this compound structurally characterized, and what analytical techniques are most reliable?

  • Answer : Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring saturation.
  • X-ray Crystallography : Resolves bond lengths and angles, critical for understanding steric effects (e.g., Cl substituents at positions 2 and 5) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₉H₆Cl₂N) and isotopic patterns.
  • FT-IR : Identifies C-Cl stretches (~550–650 cm⁻¹) and NH/CH vibrations in the dihydroquinoline ring .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

  • Answer :

PropertyValue/RangeRelevance
Molecular Weight214.04 g/molDetermines molarity in solutions
Melting Point180–182°CGuides recrystallization methods
SolubilityLow in H₂O; high in DMSOAffects biological assay protocols
  • Low aqueous solubility necessitates the use of co-solvents (e.g., DMSO) for in vitro studies, requiring controls for solvent interference .

Advanced Research Questions

Q. How do noncovalent interactions (e.g., hydrogen bonding, π-stacking) govern the crystal packing of this compound?

  • Answer : Supramolecular synthons, such as Cl···Cl halogen bonds and C-H···N interactions, dominate the crystal lattice. These interactions influence polymorphism and stability. For instance, the dihydroquinoline ring’s planarity promotes π-stacking, while Cl substituents form directional halogen bonds, critical for designing co-crystals with enhanced bioavailability .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Answer : Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

  • Cross-Validation : Replicate assays across multiple models (e.g., bacterial vs. mammalian systems).
  • Purity Verification : Use HPLC (>98% purity) to exclude confounding byproducts.
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalization) .

Q. How do substituent modifications at positions 2 and 5 impact the compound’s mechanism of action in enzyme inhibition?

  • Answer : Chlorine at position 2 enhances electron-withdrawing effects, increasing binding affinity to metalloenzymes (e.g., cytochrome P450). Position 5 substituents modulate steric hindrance; bulkier groups reduce activity. Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies can validate these interactions .

Q. What methodological advancements in collision cross-section (CCS) prediction improve structural analysis of this compound derivatives?

  • Answer : Ion mobility spectrometry (IMS) coupled with machine learning models (e.g., DeepCCS) predicts CCS values (Δ < 2%) for gas-phase ions. This aids in distinguishing structural isomers (e.g., 2,5- vs. 2,6-dichloro derivatives) without requiring synthetic standards .

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